Dibenzoyl tartaric acid monohydrate

Description

Historical Context in Stereochemistry and Chiral Chemistry Research

The academic journey of dibenzoyl tartaric acid monohydrate is built upon the foundational discoveries related to its parent compound, tartaric acid. Tartaric acid was central to the earliest explorations of optical activity and chemical chirality. wikipedia.org In 1832, Jean-Baptiste Biot first observed that solutions of tartaric acid could rotate the plane of polarized light, a phenomenon that signaled the presence of a chiral influence at the molecular level. libretexts.orgwikipedia.org

This work was famously advanced by Louis Pasteur in the mid-19th century. libretexts.org Pasteur, while studying the salts of tartaric acid, noticed the existence of two distinct crystal forms that were mirror images of each other. libretexts.orgwikipedia.org By painstakingly separating these enantiomorphic crystals by hand, he demonstrated that one form produced a dextrorotatory solution (rotating light to the right), while the other produced a levorotatory solution (rotating light to the left). libretexts.org This experiment provided the first-ever resolution of a racemic mixture and established the fundamental principle of molecular asymmetry, the cornerstone of stereochemistry. libretexts.orgjocpr.com These early discoveries with tartaric acid created the intellectual framework that would later allow for the development and application of its derivatives, including dibenzoyl tartaric acid, as sophisticated tools for chemists.

Evolution of this compound as a Chiral Compound in Organic Chemistry

Following the foundational work on tartaric acid, chemists began to modify its structure to create more effective and versatile chiral resolving agents. Dibenzoyl tartaric acid emerged as a highly successful derivative. guidechem.com The addition of benzoyl groups to the tartaric acid backbone enhances its ability to form stable, crystalline diastereomeric salts with a wide variety of racemic compounds, particularly amines and alcohols. chemicalbook.comresearchgate.net

The process of classical resolution involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent like dibenzoyl tartaric acid. This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. youtube.com Once the diastereomeric salts are separated, the original enantiomers can be recovered from each salt, now in their pure forms.

Over the years, dibenzoyl tartaric acid has been successfully used to resolve a vast array of compounds. Research has demonstrated its effectiveness in separating:

Racemic amines , such as N-methylamphetamine and various pharmaceutical intermediates. nih.govgoogle.com

Racemic alcohols , where it forms diastereomeric complexes through hydrogen bonding. researchgate.netrsc.org

Aminooxirane derivatives , where the efficiency of resolution was found to be dependent on the crystallization time, allowing for a thermodynamically controlled separation. researchgate.net

Pharmaceutical bases , including ephedrine (B3423809) and the chloramphenicol (B1208) base, showcasing its applicability in drug synthesis. nih.gov

Complex molecules , like the precursors to Praziquantel and anisodamine. semanticscholar.orgnih.gov

Beyond its role in classical resolution, the compound is also employed as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. guidechem.com

Contemporary Academic Relevance and Research Trajectories

This compound remains a highly relevant compound in modern organic chemistry, driven by the persistent demand for enantiomerically pure substances in the pharmaceutical, agrochemical, and fine chemical industries. dataintelo.comchemicalbook.com The focus of contemporary research is on enhancing the efficiency and expanding the applications of this classic resolving agent.

One significant area of modern research involves its use in dynamic chiral salt formation . A recent study demonstrated that dibenzoyl-L-tartaric acid could be used in asymmetric photoreactions to achieve the deracemization of certain compounds. chemicalbook.com In this process, the formation of a crystalline salt with the chiral agent allows a photochemical reaction to selectively produce one enantiomer in high purity, showcasing an evolution from simple separation to active, stereoselective transformation. chemicalbook.com

Furthermore, research is being conducted to optimize the production and use of dibenzoyl tartaric acid itself. Studies have explored continuous production methods involving the controlled hydrolysis of its anhydride (B1165640), aiming for higher efficiency and purity suitable for industrial-scale applications. chemicalbook.com Investigations into its use with mixtures of other tartaric acid derivatives and in different solvent systems continue to refine resolution processes for specific targets, such as nicotine. nih.govgoogleapis.com The compound is also instrumental in the synthesis of specific modern drugs, such as the sleep aid ramelteon, underscoring its enduring importance in pharmaceutical manufacturing. scimplify.comchemicalbook.com

Physicochemical Properties

The properties of the two enantiomeric forms of this compound are distinct, particularly their optical rotation, which is equal in magnitude but opposite in direction.

| Property | (+)-Dibenzoyl-D-tartaric acid monohydrate | (-)-Dibenzoyl-L-tartaric acid monohydrate |

| Synonym | (2S,3S)-2,3-bis(benzoyloxy)butanedioic acid;hydrate nih.gov | (2R,3R)-(-)-Di-O-benzoyl-tartaric acid lookchem.com |

| CAS Number | 80822-15-7 nih.govguidechem.com | 62708-56-9 nbinno.comsigmaaldrich.com |

| Molecular Formula | C₁₈H₁₆O₉ guidechem.comnih.gov | C₁₈H₁₄O₈·H₂O nbinno.com |

| Molecular Weight | 376.31 g/mol guidechem.com | 376.31 g/mol nbinno.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder guidechem.comguidechem.comcdhfinechemical.com | White to off-white crystalline powder guidechem.comchemicalbook.comnbinno.com |

| Melting Point | 150-153 °C guidechem.com | 88-92 °C chemicalbook.comnbinno.com |

| Optical Rotation | +109° (c=1, EtOH) guidechem.com | -110±3° (c=5% in ethanol) sigmaaldrich.com |

| Solubility | Slightly soluble in water; Soluble in methanol (B129727) guidechem.com | Slightly soluble in water; Soluble in ethanol (B145695) and acetone (B3395972) google.comnbinno.com |

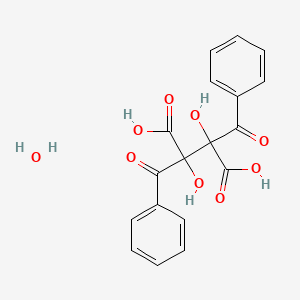

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H16O9 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

2,3-dibenzoyl-2,3-dihydroxybutanedioic acid;hydrate |

InChI |

InChI=1S/C18H14O8.H2O/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12;/h1-10,25-26H,(H,21,22)(H,23,24);1H2 |

InChI Key |

PTAPBGKYBVWNJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O.O |

Origin of Product |

United States |

Synthesis and Production Methodologies of Dibenzoyl Tartaric Acid Monohydrate and Its Derivatives

Synthetic Pathways to Dibenzoyl Tartaric Acid Monohydrate

The creation of this compound is predominantly achieved through a two-stage process. First, the synthesis of the intermediate, dibenzoyl tartaric anhydride (B1165640), is performed, followed by its hydrolysis to yield the final acid product. acs.org

Traditional Synthesis Routes from Tartaric Acid and Benzoyl Chloride

The conventional method for synthesizing dibenzoyl tartaric acid involves the reaction of tartaric acid with benzoyl chloride. google.com This process typically occurs in a solvent, with toluene (B28343) being a common choice. chemicalbook.comguidechem.com In a general synthesis method, L-tartaric acid, benzoyl chloride, and thionyl chloride are used as raw materials to produce L-(-)-Dibenzoyl-L-tartaric acid anhydride, which is then hydrolyzed with water. guidechem.com However, this particular method is noted for having a relatively low process yield of about 50%. guidechem.com

A more refined traditional approach involves two main steps:

Anhydride Formation: Tartaric acid is reacted with benzoyl chloride in a solvent like toluene to form dibenzoyl tartaric anhydride. google.comchemicalbook.com It has been suggested that for effective benzoylation and accompanying dehydration, at least three moles of benzoyl chloride should be utilized for every mole of tartaric acid. acs.org

Hydrolysis: The resulting anhydride is then hydrolyzed. This is often achieved by boiling the crude anhydride with water or refluxing it in a mixture of toluene and water, which causes the this compound to form and separate, often as an oil that later crystallizes upon cooling. chemicalbook.comacs.orgprepchem.com

This fundamental two-step process forms the basis for most synthesis methodologies, including more advanced catalytic and continuous methods. acs.org

Continuous Synthesis Methods

To improve production efficiency, continuous synthesis methods have been developed. One such method focuses on the hydrolysis of diacyl tartaric anhydride. In this process, the anhydride is fed into a hydrolysis reactor with water at a temperature between 80-100°C. chemicalbook.com The reaction is maintained for a short residence time of 2-25 minutes, forming an aqueous emulsion of dibenzoyl-L-tartaric acid monohydrate. chemicalbook.com

Following hydrolysis, the emulsion is cooled in a pre-cooling reactor to 65-85°C before being transferred to a crystallizer. Final crystallization occurs at 10-55°C over 5-20 minutes. chemicalbook.com Kinetic studies of the anhydride synthesis have provided the necessary data to design effective continuous reactors, with one proposed system being a cascade of three stirred tank reactors. acs.org

Catalytic Approaches in Synthesis

The use of catalysts is a significant optimization in the synthesis of dibenzoyl tartaric acid, serving to increase reaction rates, improve yields, and allow for milder reaction conditions. guidechem.compw.edu.pl This enhancement improves the process's safety, as the reaction can be initiated at a lower temperature, making it less violent. pw.edu.pl

A variety of catalysts have been employed, including:

Lewis Acids: A range of Lewis acids, such as ferric chloride, zinc chloride, and aluminum chloride, have been used to accelerate the acylation reaction. pw.edu.plguidechem.com

Mineral and Organic Acids: Other catalysts reported in the literature include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. acs.orgpw.edu.pl

The table below summarizes some of the catalytic systems used.

| Catalyst Type | Specific Catalyst | Role/Advantage | Source(s) |

| Metal Sulfate (B86663) | Copper (II) Sulfate | Shortens reaction time, improves yield and quality. | chemicalbook.com, guidechem.com, google.com |

| Metal Sulfate | Ferrous Sulfate | Shortens reaction time, improves yield and quality. | guidechem.com, google.com, patsnap.com |

| Lewis Acid | Ferric Chloride | Speeds up the acylation reaction. | guidechem.com, pw.edu.pl |

| Lewis Acid | Zinc Chloride | Speeds up the acylation reaction. | guidechem.com, pw.edu.pl |

| Lewis Acid | Aluminum Chloride | Speeds up the acylation reaction. | guidechem.com, pw.edu.pl |

| Mineral Acid | Sulfuric Acid | Catalyzes the reaction. | pw.edu.pl, acs.org |

Investigation of Reaction Mechanisms and Process Parameters

The reaction mechanism for forming dibenzoyl tartaric acid is a two-stage process. acs.org The first stage involves the benzoylation of tartaric acid's hydroxyl groups and a dehydration reaction to form the cyclic dibenzoyl tartaric anhydride. acs.orgacs.org The second stage is the hydrolysis of this anhydride to open the ring and form the final diacid, dibenzoyl tartaric acid. acs.orgchemicalbook.com Kinetic studies have shown the synthesis of the anhydride to be a pseudo-first-order reaction. acs.org

Several process parameters are critical to controlling the reaction's outcome, yield, and purity. These include temperature, reaction time, and reactant ratios. The synthesis of the anhydride is often carried out at elevated temperatures, such as 110-130°C, while the subsequent hydrolysis is performed by refluxing at around 100°C for 2 to 4 hours. google.comgoogle.com The reaction to form the anhydride typically proceeds for about 4 hours. google.comchemicalbook.comguidechem.com

The following table details parameters from several scaled-up synthesis examples found in patent literature.

| Tartaric Acid (Input) | Benzoyl Chloride (Input) | Catalyst | Anhydride Formation Time | Hydrolysis Time | Final Product (Output) | Source(s) |

| 150 g | 300 g | 1 g Copper Sulfate | 4 hours | 3 hours | 344.1 g | patsnap.com |

| 7.5 kg | 18 kg | 45 g Ferrous Sulfate | 4 hours | 3 hours | 17.1 kg | patsnap.com |

| 75 kg | 220 kg | 370 g Copper Sulfate | 4 hours | 3 hours | 171.2 kg | google.com |

| 450 kg | 880 kg | 2 kg Copper Sulfate | 4 hours | 3 hours | 1059.8 kg | chemicalbook.com |

| 450 kg | 950 kg | 2.4 kg Copper Sulfate | 4 hours | 3 hours | 1055.7 kg | google.com |

Synthesis of O-Acyl Tartaric Acid Derivatives and Anhydrides

The synthesis of O-acyl tartaric acid derivatives is a broad field, with dibenzoyl tartaric acid being a prominent example. The key intermediate in its production is the corresponding anhydride.

Preparation of Dibenzoyl Tartaric Anhydride

Dibenzoyl tartaric anhydride is the stable intermediate product formed from the exhaustive acylation of tartaric acid. umich.edu It is synthesized by reacting tartaric acid with an acylating agent, most commonly benzoyl chloride. chemicalbook.comacs.org The reaction involves both benzoylation and dehydration. acs.org In some methods, benzotrichloride (B165768) is used in conjunction with benzoyl chloride in an organic solvent to yield the anhydride. google.com The resulting anhydride is a solid that can be isolated before being hydrolyzed to the final acid product. google.comguidechem.com The synthesis of this anhydride is a complex, multiphase process involving solid reactants and products, a liquid solvent phase, and the evolution of gaseous hydrogen chloride. acs.org

Derivatization for Enhanced Reactivity and Selectivity in Research

Tartrimides, derived from tartaric acid, are valuable starting materials in asymmetric synthesis due to their rigid heterocyclic structure and two chiral carbons with hydroxyl substituents. arkat-usa.org The derivatization of dibenzoyl tartaric acid into N-substituted diacyl tartrimides is a key strategy for creating intermediates used in the synthesis of various biologically active molecules. arkat-usa.org For instance, diacetyl-N-p-methoxybenzyltartrimide serves as an intermediate in the diastereoselective synthesis of 3,4-dihydroxyglutamic acids. arkat-usa.org These tartrimide derivatives have also been employed as precursors for lentiginosine (B11785389) derivatives, which act as α-glucosidase and amyloglucosidase inhibitors with potential anticancer and antiviral applications. arkat-usa.org

Furthermore, diacyl tartrimides can be readily converted into enantiomerically pure vicinal difluoro-, diamino-, or dihydroxypyrrolidines. arkat-usa.org These resulting compounds are highly valuable as chiral ligands in important chemical transformations, such as the asymmetric epoxidation of allylic alcohols and the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes. arkat-usa.org The conversion of dibenzoyl tartaric acid into these tartrimide derivatives enhances its utility by creating more reactive and selective building blocks for complex molecular architectures. arkat-usa.org

Synthesis of Novel N-Substituted Mono- and Diacyltartrimides from Dibenzoyl Tartaric Acid

The synthesis of N-substituted tartrimides can be achieved through the reaction of dibenzoyl tartaric acid with primary amines. arkat-usa.org An unexpected outcome of this reaction is the formation of not only the expected diacyltartrimides but also novel monoacyltartrimides. researchgate.net The reaction is typically performed by heating dibenzoyl tartaric acid and a primary amine (in a 1:1 molar ratio) in a solvent like xylene at elevated temperatures (e.g., 140°C), with azeotropic removal of water. researchgate.net

The reaction between different diacyl tartaric acids and various primary amines under optimized conditions yields a mixture of the corresponding N-substituted mono- and diacyltartrimides. researchgate.net The yields of these products vary depending on the specific reactants used. researchgate.net

Table 1: Synthesis of N-Substituted Mono- and Diacyltartrimides researchgate.net

This table presents the yields of mono- and diacyltartrimides from the reaction of various diacyl tartaric acids with primary amines in xylene at 140°C for 12 hours.

| Entry | R (Acid) | R¹ (Amine) | Monoacyltartrimide Yield (%) | Diacyltartrimide Yield (%) |

| a | Benzoyl | i-Pr | 43 | 39 |

| b | Benzoyl | n-Bu | 83 | - |

| c | Benzoyl | Ph | 46 | 26 |

| d | Benzoyl | 4-Cl-C₆H₄ | 1 | 78 |

| e | Benzoyl | 4-Cl-3-F-C₆H₃ | 44 | 13 |

| f | Benzoyl | PhCH₂ | 46 | 30 |

| g | p-Toluoyl | 4-Me-C₆H₄ | 1 | 74 |

| h | p-Toluoyl | 2-MeO-C₆H₄ | 48 | 11 |

| i | p-Toluoyl | Ph | 12 | 80 |

| j | p-Toluoyl | 2-Cl-C₆H₄ | 61 | 24 |

| k | Pivaloyl | i-Pr | 7 | 94 |

| l | Pivaloyl | n-Bu | 6 | 56 |

| m | Pivaloyl | Ph | 4 | 79 |

| n | Pivaloyl | 4-Cl-3-F-C₆H₃ | - | 65 |

| o | Pivaloyl | PhCH₂ | 7 | 70 |

Data sourced from Arkivoc, 2011.

Reaction Pathways with Primary Amines

The reaction of dibenzoyl tartaric acid with a primary amine, such as benzylamine (B48309), in a nonpolar solvent like xylene initiates with an acid-base reaction. arkat-usa.orgresearchgate.net Immediately upon mixing, a suspension is formed, which is believed to consist of the mono- and/or diaminium salts of dibenzoyl tartaric acid. arkat-usa.orgresearchgate.net

As the mixture is heated, these salts convert into amides and imides, which are highly soluble in hot xylene, causing the initial suspension to dissolve. arkat-usa.orgresearchgate.net This conversion process is accompanied by the evolution of water. arkat-usa.org Over time, the starting dibenzoyl tartaric acid is consumed and transformed primarily into dibenzoyl-N-benzyltartaric monoamide, along with monobenzoyl-N-benzyltartrimide, dibenzoyl-N-benzyltartrimide, and benzoic acid as a byproduct. arkat-usa.org With continued heating, the initially formed monoamide gradually disappears, leading to an increase in the quantities of both the mono- and dibenzoyltartrimides. arkat-usa.org

Mechanistic Investigations of Unusual Reaction Courses

A key mechanistic feature of the reaction between dibenzoyl tartaric acid and primary amines is the unexpected hydrolysis of one of the benzoyl groups, leading to the formation of monoacyltartrimides. researchgate.net This course is considered unusual because the starting material is a diacyl derivative. researchgate.net

Model reactions confirmed this pathway. arkat-usa.org Heating dibenzoyl-N-benzyltartaric monoamide under the reaction conditions (xylene, 140°C) resulted in a mixture of both mono- and dibenzoyltartrimides. arkat-usa.org This indicates that the reaction of either dibenzoyl tartaric acid or its corresponding anhydride with benzylamine ultimately yields the same mixture of products. arkat-usa.org The hydrolysis of a benzoyl group from dibenzoyltartrimide and dibenzoyl-N,N′-dibenzyltartaric diamide (B1670390) was also observed under these conditions, further supporting the proposed mechanism. arkat-usa.orgresearchgate.net The water necessary for this hydrolysis is generated in situ during the initial amidation and subsequent cyclization to form the imide ring. arkat-usa.org

Advanced Research in Chiral Resolution and Enantiomeric Separation Using Dibenzoyl Tartaric Acid Monohydrate

Mechanisms of Chiral Recognition and Discrimination

The efficacy of dibenzoyl tartaric acid monohydrate as a resolving agent stems from its capacity for chiral recognition, a process governed by the formation of diastereomeric salts and a network of specific intermolecular interactions. This recognition ultimately leads to the discrimination and separation of enantiomers.

Diastereomeric Salt Formation as a Primary Resolution Mechanism

The cornerstone of chiral resolution with this compound is the formation of diastereomeric salts. rsc.orgresearchgate.netunchainedlabs.comnih.gov When this chiral acid is introduced to a racemic mixture of a compound containing a basic functional group, it reacts with both enantiomers to form two distinct diastereomeric salts. rsc.org These diastereomers, unlike the original enantiomers, possess different physical and chemical properties, most notably solubility. rsc.orgunchainedlabs.com This difference in solubility is the key to their separation.

The process typically involves dissolving the racemic mixture and the resolving agent in a suitable solvent. chemicalbook.com As the solution is concentrated or cooled, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. unchainedlabs.comrsc.org This selective crystallization allows for the physical separation of the two enantiomers. rsc.orgresearchgate.net The efficiency of this method is highlighted by its widespread use in both laboratory and industrial settings for achieving high levels of chiral purity. chemicalbook.com For instance, it is a well-established method for the resolution of racemic amines. google.com

The choice of solvent plays a critical role in the success of the resolution, as it can significantly influence the solubility difference between the diastereomeric salts. nih.gov Common solvents include alcohol-water mixtures, acetone (B3395972), and ethyl acetate. researchgate.netnih.govresearchgate.net The stoichiometry of the resolving agent, typically ranging from 0.5 to 1.5 equivalents, can also be optimized to maximize the yield and purity of the desired enantiomer. rsc.orgresearchgate.net

Role of Intermolecular Interactions in Chiral Recognition

The formation and stability of the diastereomeric crystalline lattice are dictated by a complex interplay of intermolecular interactions. researchgate.netunchainedlabs.comnih.gov These non-covalent forces are crucial for the chiral recognition process, as they determine the specific three-dimensional arrangement of the molecules within the crystal. Key interactions include:

Ionic Interactions: The salt formation itself implies strong ionic interactions between the carboxylate anions of the tartaric acid derivative and the protonated basic centers of the target molecule.

π-π Stacking: The benzoyl groups of the resolving agent provide aromatic rings that can engage in π-π stacking interactions with aromatic moieties present in the molecule to be resolved. The efficiency and geometry of this stacking can be highly dependent on the chirality of the interacting molecules.

The collective effect of these interactions results in a more stable, and therefore less soluble, crystal lattice for one diastereomer compared to the other. X-ray crystallography studies have been instrumental in elucidating the precise nature of these interactions and the resulting crystal structures, providing a molecular-level understanding of chiral discrimination.

Recent research has also explored the influence of more subtle forces, such as electron spin interactions, in biorecognition and intermolecular binding, suggesting that the complexity of chiral recognition extends beyond purely steric and electrostatic considerations. nih.gov

Enantioselective Supramolecular Compound Formation

Beyond simple salt formation, dibenzoyl tartaric acid can form more complex, hydrogen-bonded supramolecular compounds. researchgate.net This is particularly relevant for the resolution of compounds that may not possess a basic group amenable to salt formation, such as certain alcohols. researchgate.net In these cases, the formation of a stable, crystalline supramolecular assembly is the basis for chiral discrimination.

The key requirement for the formation of these complexes is the presence of a proton-donating group on the guest molecule and a complementary structural fit, such as a suitable aliphatic chain or cycloalkane ring. researchgate.net The enantioselectivity of this supramolecular compound formation arises from the differential stability and packing efficiency of the two diastereomeric complexes. researchgate.net

Thermoanalytical techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) are often employed to study the formation and stability of these supramolecular compounds. researchgate.net For example, studies on the resolution of chiral secondary alcohols have shown that the molar ratio of dibenzoyl tartaric acid to the alcohol in the supramolecular complex is typically close to 1:1. researchgate.net The stability of these complexes, and thus the efficiency of the resolution, is influenced by the steric bulk and shape of the alcohol's side chain or ring structure. researchgate.net

Methodologies for Enantiomeric Resolution

The practical application of this compound in separating enantiomers relies on well-defined crystallization techniques. These methods are designed to exploit the solubility differences between the diastereomeric salts or supramolecular compounds formed.

Crystallization-Based Resolution Techniques

Crystallization is the most widely used and industrially favored method for chiral separation. researchgate.netunchainedlabs.comnih.govrsc.orgnih.gov It is a robust and scalable technique that has been a cornerstone of stereochemistry since Pasteur's pioneering work. nih.gov The fundamental principle is the selective precipitation of the less soluble diastereomer from a solution. researchgate.netunchainedlabs.comnih.govrsc.org

A notable advancement in this area is the development of crystallization-induced dynamic resolution (CIDR) or crystallization-induced diastereomer transformation (CIDT). rsc.org In these processes, the more soluble diastereomer in the solution is continuously converted into the less soluble one, which then crystallizes out. This dynamic equilibrium allows for a theoretical yield of close to 100% for the desired enantiomer. The acidic nature of dibenzoyl tartaric acid can facilitate the racemization of the more soluble enantiomer in solution, driving the equilibrium towards the formation of the less soluble diastereomeric salt. rsc.org

Solution-phase crystallization is the most common approach for diastereomeric resolution. nih.gov The process generally involves the following steps:

Dissolution: The racemic mixture and the resolving agent, this compound, are dissolved in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution. chemicalbook.com

Crystallization: The solution is then cooled, or the solvent is partially evaporated, to induce supersaturation and subsequent crystallization. The less soluble diastereomeric salt precipitates out of the solution first. chemicalbook.com

Isolation: The crystallized diastereomeric salt is separated from the mother liquor, which is enriched in the more soluble diastereomer, by filtration. chemicalbook.com

Purification: The isolated salt may be further purified by recrystallization to achieve the desired level of diastereomeric purity. chemicalbook.com

Liberation of the Enantiomer: Finally, the pure diastereomeric salt is treated with an acid or a base to break the salt and liberate the desired pure enantiomer, which is then isolated.

The efficiency of solution-phase crystallization is dependent on several factors, including the choice of solvent, the rate of cooling, agitation, and the presence of seed crystals. The table below provides examples of resolution via solution-phase crystallization using dibenzoyl tartaric acid.

| Racemic Compound | Resolving Agent | Solvent | Key Findings | Reference |

| Albuterol | Dibenzoyl-L-tartaric acid | Not specified | Formation of a crystallizable diastereomeric salt allows for the separation and purification of optically active albuterol. | chemicalbook.com |

| Aminooxirane derivatives | O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate | Ethyl acetate | Efficient chiral discrimination develops over time through a slow, diffusion-controlled exchange of enantiomers between the solution and the precipitated salt. | researchgate.net |

| Menthol (B31143) | O,O′-Dibenzoyl-(2R,3R)-tartaric acid | Hexane (B92381) or in the melt | Resolution in the melt was found to be simpler, faster, and more efficient than in solution. | researchgate.net |

| Imidazoindole derivative (rac-1) | L-Dibenzoyl tartaric acid (L-DBTA) | Not specified | A crystallization-induced diastereomer transformation (CIDT) was used to achieve a high yield (89%) and enantiomeric excess (95%) of the desired (S)-1·L-DBTA salt. | rsc.org |

Melt Crystallization for Resolution

Melt crystallization is a technique for separating diastereomeric mixtures without the use of a solvent. In this method, a racemic compound is melted with a sub-stoichiometric amount of a chiral resolving agent, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA). The resulting diastereomeric complexes, having different physical properties, can be separated by fractional crystallization directly from the melt. longdom.org

A notable example involves the resolution of racemic menthol. By reacting racemic menthol with a 0.5 molar equivalent of (R,R)-DBTA, a diastereomeric molecular complex is formed. Upon cooling the melt, the complex containing one menthol enantiomer, (-)-menthol-(R,R)-DBTA, preferentially crystallizes. This solid phase can then be separated from the remaining melt by filtration, achieving the resolution of the enantiomers. longdom.org

Kinetic Aspects of Diastereomeric Salt Crystallization

The success of diastereomeric salt crystallization is often governed by a delicate interplay between kinetic and thermodynamic control. The initially formed crystalline product is a result of kinetic control, while the final, most stable product is dictated by thermodynamics. researchgate.netgavinpublishers.com The enantiomeric excess of the product can vary significantly with the crystallization time, as the system moves from a kinetically favored state to a more stable thermodynamic equilibrium. gavinpublishers.com

For instance, in the resolution of an aminodiol, (1R,2R)(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (AD), with the sodium salt of (S,S)-DBTA, the yield of the (S,S)-AD enantiomer and its enantiomeric purity increase with crystallization time. This indicates that longer reaction times allow thermodynamic control to dominate, leading to a more effective resolution as the system approaches equilibrium. nih.gov Conversely, in the resolution of (1-methyl-2-phenyl)-ethylamine, unusually fast crystallization allows for the separation of a diastereomeric salt under kinetic control, achieving high enantiomeric purity. gavinpublishers.com However, extending the crystallization time for this compound leads to thermodynamic control, which results in a significant decrease in the efficacy of the resolution. gavinpublishers.com

The influence of external factors can also alter this balance. In the resolution of racemic Tetramisole with (R,R)-DBTA, if the crystallization is performed over a short period, the outcome is determined by kinetic control. researchgate.net However, irradiating the crystallizing mixture with ultrasound can inhibit the establishment of thermodynamic control, thereby preserving the kinetically favored product. researchgate.net

Table 1: Effect of Crystallization Time on the Resolution of Aminodiol (AD) with (S,S)-DBTA·Na nih.gov

| Crystallization Time (hours) | Yield of (S,S)-AD (%) | Enantiomeric Purity (%) |

| 1 | 47.8 | - |

| 24 | - | Increased |

| 36 | 66.3 | Increased (similar to 24h) |

Note: Data derived from a study on the resolution of racemic AD, where yield was compared to half the weight of the initial racemic compound. Enantiomeric purity was noted to increase between 1 and 24 hours, with little subsequent change, indicating the establishment of thermodynamic equilibrium.

Cocrystallization Strategies for Chiral Separation

Cocrystallization has emerged as a significant strategy for chiral separation, particularly for nonionizable compounds that cannot form salts. nih.gov This technique relies on the formation of a new crystalline solid, a cocrystal, which consists of the target compound and a "coformer" held together by non-ionic intermolecular interactions like hydrogen bonding and van der Waals forces. nih.gov This is distinct from classical resolution, which involves the formation of diastereomeric salts through strong ionic bonds. nih.govlibretexts.org

In the context of chiral separation, a single enantiomer of a chiral coformer is introduced to a racemic mixture. The coformer may selectively form a cocrystal with only one of the two enantiomers, a process known as enantiospecific cocrystallization. nih.gov This allows the desired enantiomer to be separated from the racemate by crystallization. nih.gov Dibenzoyl-L-tartaric acid is recognized as a resolving agent that can be utilized in such crystallization-based separation methods. rsc.org

Diastereomeric Cocrystal Pair Formation in Aqueous Phase

Dibenzoyl tartaric acid and its salts are effective in forming diastereomeric pairs in aqueous solutions to facilitate chiral resolution. The process involves dissolving the racemic compound and the resolving agent in a suitable solvent system, often containing water, from which one diastereomer preferentially crystallizes due to lower solubility. nih.govchemicalbook.com

For example, the sodium salt of (2R,3R)-dibenzoyltartaric acid has been successfully used to resolve racemic ephedrine (B3423809) hydrochloride in water. nih.gov Similarly, this resolving agent was applied to resolve racemic 2-amino-1-(4-nitrophenyl)propane-1,3-diol (B85940) hydrochloride (AD·HCl) in an aqueous medium. nih.gov In this process, the sodium salt of (S,S)-DBTA is added to the aqueous solution of the racemic hydrochloride salt. The resulting mixture is agitated, leading to the precipitation of the less soluble diastereomeric salt, which can be isolated by filtration. nih.gov The formation of dibenzoyl-L-tartaric acid monohydrate itself occurs in an aqueous emulsion during its synthesis from the corresponding anhydride (B1165640), highlighting the compound's interaction with water to form stable crystalline hydrates. chemicalbook.com

Chromatographic Enantiomeric Separation

While dibenzoyl tartaric acid is primarily used as a chiral resolving agent in crystallization, the enantiomers of dibenzoyl tartaric acid itself can be separated using chromatographic techniques. chiraltech.com Supercritical fluid chromatography (SFC) with anion exchanger chiral stationary phases (CSPs) like CHIRALPAK QN-AX and QD-AX is a method used for the enantiomeric separation of acidic compounds. chiraltech.com

In a study evaluating the separation of various acidic analytes, 2,3-Dibenzoyl-DL-tartaric acid was included as a test compound. The separation mechanism on these CSPs involves an ionic exchange between the protonated chiral selector on the stationary phase and the dissociated acidic analyte. It was noted that 2,3-Dibenzoyl-DL-tartaric acid exhibited strong retention on the columns and could not be completely eluted under the specific methanolic modifier conditions used in the experiment, indicating a very strong interaction with this type of chiral stationary phase. chiraltech.com

Application in Resolving Specific Racemic Compounds

Resolution of Chiral Alcohols

O,O'-Dibenzoyl tartaric acid (DBTA) is a well-established resolving agent for chiral alcohols through the formation of diastereomeric complexes. rsc.orgpsu.edu This method is particularly valuable as the choice of resolution techniques for alcohols can be limited. psu.edu The process typically involves reacting the racemic alcohol with an enantiomer of DBTA, often as the monohydrate, in a suitable solvent like hexane or in a solvent-free melt crystallization process. longdom.orgrsc.orgpsu.edu

The resolution is achieved because the two diastereomeric complexes formed between the (R)- and (S)-alcohols and the single enantiomer of DBTA have different physical properties, allowing for their separation. Thermoanalytical studies have confirmed that DBTA and chiral alcohols typically form complexes with a 1:1 molar ratio. researchgate.net

A prominent example is the resolution of racemic menthol using O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate. rsc.org The reaction leads to the formation of a diastereomeric complex, and the crystal structure of the complex formed between (-)-(1R,2S,5R)-menthol and O,O′-dibenzoyl-(2R,3R)-tartaric acid has been elucidated through X-ray analysis, confirming the nature of the supramolecular assembly that facilitates the separation. rsc.org

Investigations with Menthol and Neomenthol (B8682525)

While specific research data on the direct resolution of menthol and neomenthol using this compound is not extensively detailed in the provided search results, the principles of chiral resolution using this agent are well-established for other alcohols. The process typically involves the formation of diastereomeric esters, which can then be separated by fractional crystallization. The differing spatial arrangements of the hydroxyl and other chiral centers in menthol and neomenthol would lead to diastereomeric salts with distinct physical properties, such as solubility, facilitating their separation.

Resolution of Substituted Cyclohexanols

The resolution of substituted cyclohexanols using this compound follows a similar principle of diastereomeric salt formation. The success of the resolution depends on the specific substituents on the cyclohexanol (B46403) ring and their influence on the stability and crystallinity of the resulting diastereomeric salts. The choice of solvent and crystallization conditions are critical parameters that are optimized to achieve high enantiomeric excess.

Resolution of Chiral Amines and Amino-functionalized Compounds.chemicalbook.comgoogleapis.comepo.org

Dibenzoyl tartaric acid and its derivatives are widely used for the chiral resolution of amine compounds. patsnap.com The acidic nature of the resolving agent readily forms salts with basic amines, leading to diastereomers that can often be separated by crystallization.

Resolution of Aminooxirane Derivatives.researchgate.net

Research has demonstrated the time-dependent efficiency of the optical resolution of aminooxirane derivatives using O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate. researchgate.net A study on cis-2-benzyloxymethyl-3-diethylaminomethyloxirane and cis-2-benzyloxymethyl-3-piperidinomethyloxirane revealed that prolonged crystallization times are crucial for achieving high enantiomeric excess. researchgate.net This is attributed to a slow, diffusion-controlled exchange of enantiomers between the solution and the precipitated diastereomeric salt. researchgate.net For instance, extending the crystallization time from 16 hours to 144 hours significantly improved the resolution efficiency. researchgate.net

Table 1: Effect of Crystallization Time on the Resolution of Aminooxirane Derivatives

| Compound | Crystallization Time (hours) | Yield (%) | Enantiomeric Excess (ee, %) |

| (+)-1-O,O'-dibenzoyl-(R,R)-tartrate | 16 | 45 | 85 |

| (+)-1-O,O'-dibenzoyl-(R,R)-tartrate | 144 | 48 | 99 |

| (-)-2-O,O'-dibenzoyl-(R,R)-tartrate | 16 | 78 | 75 |

| (-)-2-O,O'-dibenzoyl-(R,R)-tartrate | 144 | 82 | 92 |

Data sourced from time-scaled experiments on the resolution of aminooxirane derivatives. researchgate.net

Resolution of Aminonaphthols

The resolution of aminonaphthols using this compound relies on the formation of diastereomeric salts. The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring offers multiple points for interaction, potentially leading to complex formation and efficient separation. The specific isomers of the aminonaphthol and the choice of the enantiomer of dibenzoyl tartaric acid will dictate which diastereomeric salt preferentially crystallizes.

Resolution of Racemic Ephedrine and Related Bases.nih.govnih.gov

Optically active dibenzoyltartaric acid has been successfully employed for the optical resolution of racemic ephedrine. nih.govnih.govresearchgate.netresearchgate.net The process involves the formation of diastereomeric salts, and the efficiency of the resolution can be influenced by factors such as the solvent and the use of the resolving agent in its free acid or salt form. nih.gov In one study, resolving racemic ephedrine hydrochloride with a half-equivalent of (2R,3R)-DBTA·Na in water resulted in a 92.5% yield of the pure crystalline enantiomer. nih.gov The use of a mixture of salts of quasi-racemic resolving agents has also been explored, which can alter the chiral recognition compared to using a single enantiomeric resolving agent. nih.govnih.govresearchgate.net

Table 2: Resolution of Racemic Ephedrine·HCl

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Half-equivalent (R,R)-(+)-DBTA | Water | 92.5 | ~100 |

| Sodium salts of quasi-enantiomeric resolving agent mixture | Water | 87.5 | 90 |

| Sodium salts of quasi-enantiomeric resolving agent mixture | Water (larger volume) | 31 | 55.1 |

Data from the optical resolution of racemic ephedrine hydrochloride under various conditions. nih.gov

Resolution of Quinolinecarboxamides via Asymmetric Photoreactions.chemicalbook.com

A novel application of dibenzoyl-L-tartaric acid is in the deracemization of quinolinecarboxamides through asymmetric photoreactions. chemicalbook.com This process involves the formation of a crystalline salt between the racemic quinolinecarboxamide and dibenzoyl-L-tartaric acid. chemicalbook.com Subsequent irradiation of this diastereomeric salt can lead to an enantiomerically enriched product, demonstrating a dynamic chiral salt formation approach that extends beyond traditional resolution methods. chemicalbook.com

Separation of Other Bioactive Compounds

This compound is a prominent chiral resolving agent extensively utilized in the separation of enantiomers from racemic mixtures of various bioactive compounds. chemicalbook.comtorayfinechemicals.comgoogle.com Its efficacy stems from its ability to form stable, crystallizable diastereomeric salts with racemic compounds, particularly those containing amino groups. chemicalbook.comchemicalbook.com This process of diastereomeric salt formation is a cornerstone of classical resolution and remains one of the most dependable methods for obtaining enantiomerically pure substances on both laboratory and industrial scales. researchgate.netresearchgate.net The resolving agent, often an enantiomerically pure form like (+)-2,3-Dibenzoyl-D-tartaric acid or (-)-O,O′-Dibenzoyl-L-tartaric acid monohydrate, interacts with the racemic base to form two diastereomeric salts with different physical properties, most notably solubility. researchgate.netsigmaaldrich.comsigmaaldrich.com This difference allows for their separation by fractional crystallization.

The application of dibenzoyl tartaric acid and its derivatives extends to a wide array of bioactive molecules, including amino alcohols, aminooxiranes, and complex pharmaceutical bases. researchgate.netresearchgate.netnih.gov Research has demonstrated its successful use in the resolution of compounds like ephedrine and the base of chloramphenicol (B1208). nih.gov The efficiency of these separations can be influenced by various factors, including the choice of solvent, the molar ratio of the resolving agent to the racemate, and the crystallization conditions. researchgate.netnih.gov For instance, studies on aminooxirane derivatives highlighted that the duration of crystallization is a critical parameter, indicating that the development of chiral discrimination is a slow, thermodynamically controlled process involving the exchange of enantiomers between the solution and the precipitated salt. researchgate.net

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. guidechem.com this compound serves as an indispensable tool in this field, enabling the production of enantiomerically pure pharmaceutical intermediates, which are the building blocks for these advanced therapeutics. chemicalbook.com The process typically involves the resolution of a racemic amine or alcohol intermediate at an early stage of the synthesis pathway. semanticscholar.org

Detailed research has documented the successful application of this resolving agent for numerous pharmaceutical intermediates. For example, it is employed in the preparation of intermediates for the anticancer drugs Sotorasib and Zanubrutinib. chemicalbook.com In the case of the anthelmintic drug Praziquantel, which is administered as a racemate, (-)-dibenzoyl-L-tartaric acid was found to be highly effective in resolving a key amine intermediate. semanticscholar.org This resolution yielded (R)-PZQ-amine with 97% enantiomeric excess (ee) after one recrystallization, a crucial step towards producing the single, active enantiomer of the drug. semanticscholar.org

The versatility of dibenzoyl tartaric acid and its derivatives is further illustrated in the resolution of various other drug precursors. It has been effectively used to resolve N-methylamphetamine, where O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) achieved an enantiomeric excess of 82.5% for the extracted free enantiomer. nih.gov Similarly, it is a key reagent for resolving racemic albuterol, a widely used bronchodilator. chemicalbook.com The process involves the formation of a diastereomeric salt that can be separated and purified to yield the optically active enantiomer. chemicalbook.com

The following table summarizes the application of dibenzoyl tartaric acid and its derivatives in the resolution of various pharmaceutical intermediates.

Table 1: Resolution of Pharmaceutical Intermediates using Dibenzoyl Tartaric Acid Derivatives

| Racemic Compound | Resolving Agent | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| N-methylamphetamine (rac-MA) | O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) | Supercritical CO₂ (for extraction) | Achieved 82.5% enantiomeric excess (ee) at a 0.25 molar ratio of resolving agent. | nih.gov |

| Praziquantel Amine Intermediate | (-)-dibenzoyl-L-tartaric acid | Not Specified | Yielded (R)-PZQ-amine with 97% ee and 33% yield after one recrystallization. | semanticscholar.org |

| cis-2-benzyloxymethyl-3-diethylaminomethyloxirane ((±)-1) | O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate | Ethyl acetate | Achieved 99% ee for (+)-1 with a 38% yield after repeated resolutions. | researchgate.net |

| cis-2-benzyloxymethyl-3-piperidinomethyloxirane ((±)-2) | O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate | Ethyl acetate | Required two repeated resolutions to get (-)-2 in 89% ee. | researchgate.net |

| Albuterol | Dibenzoyl-L-tartaric acid | Not Specified | Forms a diastereomeric salt, enabling separation and purification of optically active albuterol. | chemicalbook.com |

| (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol (Ephedrine) | Dibenzoyltartaric acid | Not Specified | Successfully applied for optical resolution via diastereomeric salt formation. | nih.gov |

Furthermore, comparative studies are crucial for optimizing resolution processes. Research into the chiral separation of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist, compared the efficiency of different d-tartaric acid derivatives. figshare.com While dibenzoyl tartaric acid (D-DBTA) was effective, the study found that Di-o-toluoyl-d-tartaric acid (D-DOTA) was the most efficient resolving agent, achieving a significantly higher enantiomeric excess. figshare.com This highlights the importance of screening different resolving agents and conditions to develop the most efficient separation strategy for a specific pharmaceutical intermediate. figshare.com

Table 2: Comparative Resolution of Finerenone with d-Tartaric Acid Derivatives

| Resolving Agent | Solvent | Solubility Difference (S/R-Fin) | Key Finding | Reference |

|---|---|---|---|---|

| Dibenzoyl tartaric acid (D-DBTA) | Ethanol-water | 31.26 mg/mL | Forms an ethanol (B145695) solvate upon salt formation. | figshare.com |

| Ditoluoyl tartaric acid (D-DTTA) | Ethanol-water | 1.25 mg/mL | Forms an ethanol solvate upon salt formation. | figshare.com |

The consistent and successful application of this compound in these varied contexts underscores its vital role in modern pharmaceutical synthesis. chemicalbook.comguidechem.com It provides a reliable and scalable method for accessing enantiopure intermediates, which is fundamental to the development of safer and more effective chiral drugs. researchgate.netgoogleapis.com

Asymmetric Synthesis and Catalysis Research Involving Dibenzoyl Tartaric Acid Monohydrate

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic molecule to direct the stereochemical outcome of a subsequent reaction. Dibenzoyl tartaric acid monohydrate and its derivatives have been effectively utilized in this capacity, leveraging their inherent chirality to influence the formation of new stereocenters.

Inducing Chirality in Organic Reactions

The fundamental principle behind the use of this compound as a chiral auxiliary lies in its ability to form diastereomeric intermediates that have different physical and chemical properties. When attached to a prochiral substrate, the chiral environment created by the dibenzoyl tartrate moiety sterically hinders one of the possible reaction pathways, favoring the formation of one diastereomer over the other. This diastereoselective preference is the key to inducing chirality in the final product after the auxiliary is cleaved.

Research has shown the application of tartaric acid derivatives in various asymmetric reactions. For instance, a dibenzoyl tartaric acid derivative was identified as a highly effective chiral source in the asymmetric hypervalent-iodine-mediated oxidation of sulfides to sulfoxides, achieving enantiomeric excesses (ee) of up to 72%. researchgate.net This demonstrates the ability of the tartaric acid backbone to create a chiral pocket that effectively differentiates between the two enantiotopic faces of the sulfide (B99878) sulfur atom.

Enhancing Stereoselectivity in Complex Molecule Synthesis

The quest for stereochemically pure complex molecules, particularly in the pharmaceutical industry, has driven the development of highly stereoselective synthetic methods. Chiral auxiliaries derived from tartaric acid have proven to be instrumental in achieving high levels of diastereoselectivity in various carbon-carbon bond-forming reactions, which are crucial for building complex molecular frameworks.

One notable application is in the asymmetric cyclopropanation of alkenes. By attaching a chiral auxiliary derived from tartaric acid to an olefin, the subsequent addition of a carbene can be directed to one face of the double bond, leading to the formation of a specific cyclopropane (B1198618) stereoisomer. For example, a novel approach combining a chiral auxiliary with a substrate-directed reaction has been described for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes. rsc.org This method involves an aldol (B89426) reaction with an α,β-unsaturated aldehyde, followed by a diastereoselective cyclopropanation directed by the newly formed hydroxyl group, and finally, a retro-aldol cleavage to release the chiral cyclopropane product and recover the auxiliary. rsc.org This strategy highlights the power of using temporary stereocenters, introduced via the auxiliary-mediated reaction, to control subsequent stereoselective transformations.

The synthesis of natural products often requires precise control over multiple stereocenters. The stereocontrolled total synthesis of various natural products has been achieved by employing strategies that rely on the stereodirecting influence of chiral auxiliaries. nih.gov While direct use of this compound as a covalently bound auxiliary in these complex syntheses is not extensively documented in readily available literature, the principles of its application in simpler systems provide a foundation for its potential in more intricate synthetic challenges.

| Reaction Type | Chiral Auxiliary System | Key Finding | Reference |

| Sulfide Oxidation | Dibenzoyl tartaric acid derivative | Achieved up to 72% enantiomeric excess in the oxidation of sulfides to sulfoxides. | researchgate.net |

| Asymmetric Cyclopropanation | Oxazolidinone derived from an aldol adduct | High diastereoselectivity in the cyclopropanation of the alkene, directed by the temporary β-hydroxyl stereocenter. | rsc.org |

Formulation and Application of Chiral Catalysts and Ligands

Beyond its role as a chiral auxiliary, this compound serves as a valuable building block for the synthesis of chiral ligands. These ligands can then be coordinated to metal centers to create chiral catalysts capable of promoting a wide range of asymmetric transformations with high efficiency and enantioselectivity.

Formation of Stable Complexes with Metal Ions for Catalysis

The two carboxylic acid groups and two hydroxyl groups of dibenzoyl tartaric acid provide excellent coordination sites for metal ions. This allows for the formation of stable, well-defined chiral metal complexes. These complexes often exhibit a "paddlewheel" structure, particularly with dirhodium(II) centers, where four carboxylate ligands bridge the two metal ions. tennessee.eduresearchgate.net The chiral environment around the metal's active site is dictated by the stereochemistry of the dibenzoyl tartrate ligands.

The synthesis of these complexes typically involves the reaction of a metal precursor, such as a metal salt or a more labile complex, with dibenzoyl tartaric acid or its anhydride (B1165640). For instance, dirhodium(II) paddlewheel complexes can be synthesized using rhodium carboxylates. nih.gov The resulting chiral catalysts have been employed in a variety of reactions, including C-H insertion and cyclopropanation. tennessee.edu The modular nature of these catalysts allows for the tuning of their steric and electronic properties by modifying the benzoyl groups or other parts of the tartaric acid backbone, enabling the optimization of catalytic activity and selectivity for specific reactions. nih.gov

Investigation of Catalytic Mechanisms in Asymmetric Transformations

Understanding the mechanism by which a chiral catalyst operates is crucial for its rational design and improvement. Mechanistic studies of asymmetric transformations catalyzed by metal complexes of dibenzoyl tartaric acid derivatives aim to elucidate the structure of the active catalytic species, the nature of the substrate-catalyst interaction, and the transition state of the stereodetermining step.

In palladium-catalyzed asymmetric allylic alkylation (AAA), a well-established and powerful C-C bond-forming reaction, the chiral ligand plays a pivotal role in controlling the enantioselectivity. chemicalbook.comnih.govrsc.org While specific studies detailing the use of dibenzoyl tartaric acid itself as a ligand in this reaction are not prevalent, the general principles apply. The chiral ligand influences the geometry of the π-allyl palladium intermediate and directs the incoming nucleophile to one of the two enantiotopic termini of the allyl group. Mechanistic investigations often involve a combination of experimental techniques, such as kinetic analysis and characterization of reaction intermediates, and computational studies to model the reaction pathway. nih.gov

Similarly, in rhodium-catalyzed reactions, such as asymmetric hydrogenation or cyclopropanation, the chiral ligand environment around the rhodium center is key to achieving high enantioselectivity. For instance, in the asymmetric cyclopropanation of alkenes with diazo compounds, the chiral rhodium catalyst forms a metal-carbene intermediate. The chiral ligands direct the approach of the alkene to this intermediate, controlling the stereochemistry of the resulting cyclopropane. nih.gov Detailed mechanistic studies, often employing spectroscopic and computational methods, help to understand how the ligand structure translates into stereochemical control. nih.gov

| Metal | Catalyst Type | Application | Mechanistic Insight |

| Rhodium | Dirhodium(II) Paddlewheel Complexes | Cyclopropanation, C-H Insertion | Formation of a chiral metal-carbene intermediate; ligand directs alkene approach. |

| Palladium | Palladium-Chiral Ligand Complexes | Asymmetric Allylic Alkylation | Chiral ligand influences the geometry of the π-allyl palladium intermediate, directing nucleophilic attack. |

Crystallographic and Supramolecular Chemistry Studies of Dibenzoyl Tartaric Acid Monohydrate

Single-Crystal X-ray Diffraction Analysis of Dibenzoyl Tartaric Acid Monohydrate and its Complexes

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of molecular and crystal structures. For this compound and its derivatives, this method provides invaluable insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture. The analysis of related tartaric acid salts through X-ray powder diffraction has confirmed the formation of new solid phases with distinct crystalline natures. researchgate.net

The crystal structure of complexes involving tartaric acid derivatives reveals how the components are organized. For instance, in related organic salts, the constituent ions and water molecules are linked by extensive hydrogen-bonding networks, leading to the formation of complex supramolecular structures like infinite zigzag chains. nih.gov

Interactive Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₉ | nih.gov |

| Molecular Weight | 376.31 g/mol | sigmaaldrich.com |

| Melting Point | 88-89 °C | sigmaaldrich.com |

| IUPAC Name | 2,3-dibenzoyloxybutanedioic acid;hydrate | nih.gov |

| CAS Number | 62708-56-9 (for (-)-monohydrate) | sigmaaldrich.com |

Hydrogen Bonding Patterns in Solid-State Structures

Hydrogen bonding is a dominant force in the crystal engineering of tartaric acid derivatives. In the solid state, these molecules participate in extensive hydrogen-bonding networks. Analysis of related structures, such as bis(cytosinium) tartarate monohydrate, reveals complex patterns involving N—H⋯O, O—H⋯O, and C—H⋯O interactions. researchgate.netdntb.gov.ua These interactions can form infinite parallel chains and ring motifs that define the crystal packing. researchgate.net The water molecule in the monohydrate structure plays a crucial role, participating in hydrogen bonds that link different components of the crystal lattice. nih.gov The formation of hydrogen-bonded homodimers versus heterodimers can be influenced by other weaker interactions, highlighting that the strongest proton donor does not always bond to the strongest proton acceptor when other forces like π-π stacking are at play. psu.edu

Architecture of Host-Guest Diastereomeric Crystals

Dibenzoyl tartaric acid is a well-known chiral resolving agent, a function that relies on its ability to form diastereomeric crystalline salts with racemic compounds. chemicalbook.com The architecture of these host-guest systems can be elucidated using techniques like quasi-racemic crystallography. nih.govuni-muenchen.de This method allows for the simultaneous structural determination of diastereomeric complexes, where a racemic host encapsulates a chiral guest. uni-muenchen.de Studies on helical foldamers as hosts for tartaric acid have shown that enantiomeric host helices have a high propensity to co-crystallize, even when the encapsulated guest molecules are not mirror images. uni-muenchen.de The guest molecule, such as tartaric acid, adopts specific conformations within the host's cavity. For example, tartaric acid has been observed to adopt an anti arrangement of its O=C-C-OH bonds in a matching configuration with a host, while a syn conformation is found in a mismatching configuration. uni-muenchen.de This demonstrates the sophisticated molecular recognition that governs the formation of these diastereomeric crystals.

Cocrystallization Studies

Cocrystallization has emerged as a significant strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.govnih.gov This crystal engineering approach involves combining an API with a suitable coformer, often a "Generally Regarded As Safe" (GRAS) compound, to form a new crystalline solid with a defined stoichiometric ratio. researchgate.netmdpi.com Derivatives of tartaric acid are frequently used as coformers in these studies. nih.gov

Design Principles for Pharmaceutical Cocrystals

The rational design of pharmaceutical cocrystals is a key focus of crystal engineering, moving beyond simple trial-and-error to more predictive approaches. researchgate.net Several principles guide the selection of suitable coformers to achieve desired properties like enhanced solubility or stability. nih.govresearchgate.net

Key design strategies include:

Hydrogen Bonding Rules: The formation of robust supramolecular synthons, which are predictable and reliable hydrogen-bonding motifs, is a cornerstone of cocrystal design. The goal is to create stable hydrogen bonds between the API and the coformer. researchgate.net

pKa Rule (ΔpKa): The difference in pKa values between the API (base) and the coformer (acid) can help predict whether a salt or a cocrystal will form. A general guideline is that if the ΔpKa is less than 1, a cocrystal is likely to form due to negligible proton transfer. If the ΔpKa is greater than or equal to 2 or 3, a salt is expected due to complete proton transfer. nih.govmdpi.com

Cambridge Structural Database (CSD) Screening: The CSD can be mined to identify known intermolecular interactions and successful coformers for specific functional groups, providing a basis for rational coformer selection. researchgate.net

Computational and Experimental Screening: Modern approaches use computational tools to predict the likelihood of cocrystal formation, which is then verified by experimental screening methods like slurry crystallization or liquid-assisted grinding. researchgate.net

The ultimate goal is to select a coformer that complements the API to form a stable crystalline lattice, thereby improving properties such as solubility, dissolution rate, and bioavailability. nih.govmdpi.com

Impact on Crystalline Form Control

Cocrystallization has a significant impact on controlling the solid form of a pharmaceutical compound. nih.gov One of the major advantages is the ability to suppress undesirable phenomena like solvatomorphism (the formation of solvates), which can be a major hurdle in pharmaceutical development due to issues of solvent toxicity and physical instability. nih.gov For example, cocrystals of the drug candidate TAK-44 with L-malic acid and L-tartaric acid were successfully developed to suppress solvate formation and were found to be stable under stress conditions. nih.gov

Furthermore, cocrystallization can influence polymorphism—the ability of a compound to exist in multiple crystalline forms. While cocrystals can exist as polymorphs themselves, the technique offers a pathway to obtain a specific, stable crystalline form. researchgate.net The selection of solvents or the use of techniques like solid-state grinding can help control which polymorphic form is generated. researchgate.net This control is crucial for ensuring the consistent quality and performance of a pharmaceutical product, as different polymorphs can have different solubilities and stabilities. nih.gov

Coordination Chemistry with Dibenzoyl Tartaric Acid Ligands

Dibenzoyl tartaric acid serves as a versatile chiral ligand in coordination chemistry. Its carboxyl and hydroxyl groups provide multiple coordination sites, enabling the formation of a wide array of metal-organic complexes. Its inherent chirality is of particular interest for the synthesis of chiral transition metal complexes, which have potential applications in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com

The synthesis of metal-dibenzoyl tartaric acid complexes typically involves the reaction of a metal salt with dibenzoyl tartaric acid in a suitable solvent. The resulting structures are highly dependent on the metal ion, the stoichiometry of the reactants, and the reaction conditions such as pH and temperature.

The structural investigation of these complexes employs various analytical techniques. UV-Vis spectroscopy, for instance, can confirm the coordination of the ligand to the metal center. In the formation of an Fe(III)-tartaric acid complex, the coordination of the tartaric acid ligand to the iron center results in observable changes in the UV-Vis spectrum, where the intensity of the π-π* transitions in the aromatic rings of the benzoyl groups diminishes upon complexation. researchgate.net This indicates an electronic interaction between the ligand and the metal ion. X-ray crystallography remains the definitive method for elucidating the precise three-dimensional structure, coordination geometry, and intermolecular interactions within the crystalline solid.

A general synthesis approach can be outlined as follows:

Dissolution of dibenzoyl tartaric acid in a suitable solvent.

Addition of a metal salt solution.

Adjustment of pH to facilitate complex formation.

Isolation of the resulting complex through filtration or crystallization.

Table 1: Illustrative Synthesis of a Metal-Tartaric Acid Complex

| Step | Procedure | Observation |

|---|---|---|

| 1 | Preparation of Ligand Solution | Dibenzoyl tartaric acid is dissolved in an appropriate solvent. |

| 2 | Addition of Metal Salt | An aqueous solution of a metal salt (e.g., FeCl₃) is added. |

| 3 | Complexation | The solution is stirred, and pH may be adjusted to promote coordination. |

| 4 | Characterization | The resulting complex is analyzed. For example, UV-Vis spectroscopy shows changes in absorbance peaks upon ligand coordination with Fe(III). researchgate.net |

Coordination polymers are extended structures formed from metal ions linked by organic ligands. Their dimensionality (1D, 2D, or 3D) is determined by the coordination geometry of the metal ion and the connectivity and shape of the organic linker.

Exploration of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. A key application of these materials is in second harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with exactly twice the frequency. nih.gov

A fundamental requirement for a material to exhibit SHG is that its crystal structure must be noncentrosymmetric, meaning it lacks a center of inversion symmetry. researchgate.netaps.org In centrosymmetric crystals, the bulk electric dipole contribution to SHG is forbidden by symmetry. aps.org Therefore, a primary strategy in the design of new SHG materials is the synthesis of compounds that crystallize in noncentrosymmetric space groups.

Dibenzoyl tartaric acid is an excellent candidate for building such materials. As a chiral molecule, it is enantiomerically pure and must crystallize in one of the 65 chiral Sohncke space groups, all of which are noncentrosymmetric. By incorporating this chiral ligand into coordination complexes or salts, the chirality can be transferred to the entire crystal lattice, thereby ensuring the absence of an inversion center and enabling SHG activity. The efficiency of the SHG response is a key parameter for these materials and is often compared to a standard NLO material like potassium dihydrogen phosphate (B84403) (KDP). nih.gov

Table 2: Key Factors in the Design of SHG Materials

| Factor | Description | Relevance to Dibenzoyl Tartaric Acid |

|---|---|---|

| Crystal Symmetry | Must be noncentrosymmetric to allow for a non-zero second-order susceptibility tensor. nih.gov | The inherent chirality of dibenzoyl tartaric acid ensures crystallization in a noncentrosymmetric space group. |

| Transparency | The material must be transparent at both the fundamental and the second-harmonic wavelengths to avoid absorption losses. | The large band gap of organic carboxylates often leads to good transparency in the visible and near-UV regions. aps.org |

| Phase Matching | The refractive indices at the fundamental and second-harmonic frequencies must be matched for efficient energy conversion. | Birefringence in anisotropic crystals allows for phase matching to be achieved. |

The precise stoichiometry of a crystalline material, including the presence of solvent molecules or co-formers, can have a profound impact on its crystal structure and, consequently, its NLO properties. This phenomenon is observed in materials containing dibenzoyl tartaric acid derivatives, where changes in stoichiometry can lead to different crystal packing arrangements and symmetries. researchgate.net

For example, studies on the diamide (B1670390) of (R,R)-O,O'-dibenzoyltartaric acid have shown that the inclusion of different solvent molecules ("guests") in the crystal lattice results in homeotypic structures with different space groups. researchgate.net The crystallization of the diamide from pyridine (B92270) yields crystals in the C2 space group, while crystallization from 1,4-dioxane (B91453) produces crystals in the C222₁ space group. researchgate.net Although both are noncentrosymmetric, the different packing arrangements and intermolecular interactions (such as hydrogen bonding) will alter the second-order susceptibility tensor and thus modify the SHG efficiency. This guest-dependent polymorphism highlights the critical role of stoichiometry in tuning the solid-state structure for optimized NLO performance.

Table 3: Example of Stoichiometry-Dependent Crystallography

| Compound | Guest Solvent | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (R,R)-O,O'-Dibenzoyltartaric acid diamide | Pyridine | Monoclinic | C2 | researchgate.net |

Theoretical and Computational Chemistry Studies of Dibenzoyl Tartaric Acid Monohydrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of chiral resolution with dibenzoyl tartaric acid monohydrate, DFT calculations are instrumental in understanding the fundamental interactions that govern the formation and stability of diastereomeric salts.

The process of chiral resolution by crystallization is fundamentally driven by differences in the supramolecular interactions that lead to the aggregation and crystal packing of diastereomeric salts. DFT is well-suited to model these non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in the formation of stable crystal lattices.

Theoretical studies have shown that the aggregation of organic molecules can significantly impact their properties. acs.org DFT calculations, often incorporating dispersion corrections (e.g., B3LYP-D3), can accurately describe the multimers of molecules like dibenzoyl tartaric acid. acs.org These models can predict the geometry and stability of small aggregates, providing a bottom-up understanding of the initial stages of crystallization. For instance, DFT can be used to analyze the formation of proton-bound clusters and how factors like electric dipole moment, polarizability, and charge transfer influence their stability. rsc.org

In the context of this compound, DFT can be employed to model the crystal structure of the resolving agent itself and its diastereomeric salts with target enantiomers. By calculating the lattice energies of different packing arrangements, it is possible to predict the most stable crystal structure. nih.gov This predictive capability is a significant step toward the rational design of resolution processes. nih.gov Furthermore, DFT studies on related systems, such as fatty acid-based ionic liquids, have demonstrated the ability to model aggregation behavior in the presence of water, which is particularly relevant for the monohydrate form of dibenzoyl tartaric acid. rsc.org The insights from these calculations can help in understanding how the water molecule in the crystal structure of this compound participates in and influences the network of supramolecular interactions.

A key aspect of modeling supramolecular interactions is the analysis of intermolecular forces. The table below illustrates the types of interactions that can be quantified using DFT, which are critical in the aggregation and crystal packing of dibenzoyl tartaric acid systems.

| Interaction Type | Description | Relevance to Dibenzoyl Tartaric Acid Systems |

| Hydrogen Bonding | Strong, directional electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Crucial for the formation of stable diastereomeric salt crystals, involving the carboxylic acid and ester groups of dibenzoyl tartaric acid and functional groups of the racemate. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The benzoyl groups of dibenzoyl tartaric acid can engage in π-π stacking, contributing to the stability of the crystal lattice. |

| van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Contribute to the overall stability of the molecular packing in the crystal. |

By quantifying these interactions, DFT provides a detailed picture of the supramolecular architecture, which is essential for understanding and controlling the crystallization process in chiral resolutions.

Chiral recognition is the process by which a chiral molecule, such as dibenzoyl tartaric acid, interacts differently with the two enantiomers of a chiral compound. This difference in interaction is the basis for enantioseparation. DFT calculations can elucidate the mechanism of chiral recognition at the molecular level by providing detailed information about the structures and energies of the diastereomeric complexes formed between the resolving agent and each enantiomer.

Studies on the chiral resolution of various compounds, including DL-leucine, with tartaric acid derivatives have shown that differences in crystal structures, thermodynamic properties, and intermolecular interactions lead to one diastereomeric salt being more stable and less soluble, thus enabling the resolution. researchgate.netresearchgate.net DFT calculations can be used to investigate the binding of the resolving agent to each enantiomer and identify the specific interactions that lead to this difference in stability. For example, DFT can reveal that one enantiomer forms a more extensive or stronger network of hydrogen bonds with the resolving agent, leading to a more stable crystalline salt.

Research on the chiral recognition of a di-o-benzoyl-tartaric acid ester with L-tryptophan using mass spectrometry and computational methods has highlighted the importance of the binding ion in the chiral recognition process. nih.gov This suggests that DFT studies of the diastereomeric complexes should also consider the role of any counter-ions or solvent molecules that may be present.

A synthetic receptor designed to bind tartaric acid derivatives has been shown to interact with the two enantiomers through very different geometries, which can be rationalized by computational modeling. nih.gov Similarly, in the resolution of racemic bases with dibenzoyl tartaric acid, a change in chiral recognition can be observed under different conditions, which can be investigated using DFT to model the competing interactions. nih.govresearchgate.net The table below summarizes key parameters that can be obtained from DFT calculations to understand chiral recognition.

| DFT-Calculated Parameter | Description | Significance in Chiral Recognition |

| Binding Energy | The energy released upon the formation of a complex from its constituent molecules. | A larger binding energy for one diastereomeric complex indicates a more stable interaction and preferential formation. |

| Geometric Parameters | Bond lengths, bond angles, and dihedral angles within and between the interacting molecules. | Differences in the geometry of the diastereomeric complexes reveal the structural basis of chiral discrimination. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Shifts in vibrational frequencies upon complex formation can confirm the presence and strength of intermolecular interactions like hydrogen bonds. |

| Electron Density Analysis | Distribution of electrons within the molecular system (e.g., through Natural Bond Orbital analysis). | Reveals charge transfer and the nature of the chemical bonds between the resolving agent and the enantiomers. |